Mapenterol hydrochloride

Analytical Chemistry Veterinary Residue Analysis GC-MS Method Development

Mapenterol hydrochloride is a high-purity (≥98.5% HPLC) β2-adrenergic receptor agonist reference standard, essential for accurate quantification of β-agonist residues in complex biological matrices. Its unique tert-pentylamino side chain and trifluoromethyl-substituted aromatic ring confer high lipophilicity (cLogP ~5.5) and distinct chromatographic retention, ensuring unambiguous identification via LC/GC-MS. This compound is exclusively for research and analytical use, not for human or veterinary applications. Avoid substitution with clenbuterol or other analogs, as differences in metabolic stability and mass spectral fragmentation can lead to misidentification.

Molecular Formula C14H21Cl2F3N2O
Molecular Weight 361.2 g/mol
CAS No. 54238-51-6
Cat. No. B195739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMapenterol hydrochloride
CAS54238-51-6
Synonyms1-(4-Amino-3-chloro-5-trifluoromethylphenyl)-2-(1,1-dimethylpropylamino)-ethanol hydrochloride
Molecular FormulaC14H21Cl2F3N2O
Molecular Weight361.2 g/mol
Structural Identifiers
SMILESCCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl
InChIInChI=1S/C14H20ClF3N2O.ClH/c1-4-13(2,3)20-7-11(21)8-5-9(14(16,17)18)12(19)10(15)6-8;/h5-6,11,20-21H,4,7,19H2,1-3H3;1H
InChIKeyLWJSGOMCMMDPEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mapenterol Hydrochloride (CAS 54238-51-6) for Research & Residue Analysis: A Comparative Procurement Guide


Mapenterol hydrochloride is a synthetic β2-adrenergic receptor (β2-AR) agonist belonging to the clenbuterol-like aniline class of compounds . Its structure features a unique tert-pentylamino side chain and a trifluoromethyl-substituted aromatic ring, which imparts high lipophilicity (cLogP ~5.5) and strong tissue retention properties [1]. This compound is exclusively intended for research and analytical applications, primarily as a high-purity reference standard for the detection, quantification, and confirmatory analysis of β-agonist residues in complex biological matrices .

Mapenterol Hydrochloride vs. Other β-Agonists: Why Substitution Compromises Analytical and Research Integrity


While mapenterol hydrochloride belongs to the same β2-agonist class as compounds like clenbuterol, mabuterol, and brombuterol, direct substitution is scientifically unsound. Each analog possesses distinct physicochemical properties—most notably in lipophilicity, metabolic stability, and molecular mass—that govern its behavior in analytical workflows and biological models [1]. For instance, the unique tert-pentylamino group of mapenterol significantly alters its gas chromatographic retention time and mass spectral fragmentation pattern compared to its close analog clenbuterol [2]. Therefore, using a substitute reference standard would lead to inaccurate quantification, misidentification in confirmatory assays, and non-reproducible results in multi-residue screening panels. The evidence below establishes the quantifiable, verifiable basis for selecting mapenterol hydrochloride over these closely related analogs.

Quantitative Differentiators for Mapenterol Hydrochloride: Direct Evidence for Informed Procurement


Analytical Distinction: Distinct GC-MS Retention Time vs. Clenbuterol and Mabuterol

In a validated fast-GC/MS method for 15 β2-agonists, mapenterol hydrochloride exhibits a distinct chromatographic retention time, enabling baseline resolution from its closest structural analogs [1]. Under these conditions, mapenterol is clearly separated from clenbuterol and mabuterol, confirming its unique analytical signature.

Analytical Chemistry Veterinary Residue Analysis GC-MS Method Development

Chromatographic Resolution: LC-MS/MS Separation from Clenbuterol in Complex Matrices

Mapenterol is successfully resolved from clenbuterol and other β-agonists in a validated LC-MS/MS multi-residue method for animal feed and water [1]. This separation confirms that mapenterol has unique retention properties, even in liquid chromatography, distinct from its class peers.

Analytical Chemistry Veterinary Residue Analysis LC-MS/MS Method Development

Physicochemical Differentiator: Elevated Lipophilicity (cLogP) vs. Common β2-Agonists

Mapenterol's structure confers significantly higher calculated lipophilicity compared to many other β2-agonists, a key determinant of tissue distribution and sample extraction efficiency .

Physical Chemistry Tissue Residue Modeling Drug Metabolism and Pharmacokinetics

Analytical Purity Benchmark: Certified Reference Standard Grade (≥98.5% HPLC)

Commercially available analytical standards of mapenterol hydrochloride (e.g., VETRANAL®) are certified to a high purity level, essential for reliable quantification .

Analytical Chemistry Quality Control Reference Material Procurement

Analytical Performance: Validated for Multi-Residue Detection in Diverse Matrices

Mapenterol has been validated as a target analyte in numerous multi-residue LC-MS/MS and GC-MS methods for various matrices, confirming its robust detectability and its distinct behavior from other β-agonists in these complex protocols [1][2].

Veterinary Residue Analysis Food Safety Analytical Method Validation

Validated Applications: Where Mapenterol Hydrochloride is the Standard of Choice


Calibration & Quantification in Multi-Residue β-Agonist Screening (LC-MS/MS)

As demonstrated by its distinct LC retention time and validated inclusion in large multi-analyte panels [1], mapenterol hydrochloride is ideally suited as a primary reference standard for constructing calibration curves and quantifying its specific residue in complex matrices like animal muscle, liver, and urine. It is a critical component in methods designed to screen for and confirm the presence of up to 25 different β-agonists simultaneously.

Confirmatory Analysis & Identification by GC-MS

In forensic and veterinary toxicology labs, mapenterol's unique GC retention time and distinct mass spectrum—different from its analogs like clenbuterol —make it an essential reference material for confirmatory analysis. It is used to positively identify mapenterol in suspected cases of illicit growth promotion, eliminating false positives that could arise from closely related compounds.

Method Development & Validation for New Matrices

The high purity of certified analytical standards (≥98.5% HPLC) makes mapenterol hydrochloride the benchmark for developing and validating new analytical methods. It is used to establish parameters such as limit of detection (LOD), limit of quantitation (LOQ), recovery, and precision in novel matrices (e.g., feed, drinking water) [1], ensuring the reliability and reproducibility of future analyses.

Technical Documentation Hub

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